N'-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide
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Overview
Description
The compound is a derivative of benzo[d]thiazol-2-yl and chromene, which are both aromatic organic compounds . The presence of the methoxy group (OCH3) and carbohydrazide group (CONHNH2) suggests that it might have interesting chemical properties and potential applications in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized by coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield similar derivatives .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as melting point determination, IR, NMR, and mass spectrometry .Scientific Research Applications
Antimicrobial and Antifungal Activities
N'-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide and its derivatives have been extensively studied for their antimicrobial and antifungal properties. Research shows that these compounds demonstrate significant activity against various bacterial and fungal strains. For instance, Mostafa, El-Salam, and Alothman (2013) synthesized 2-oxo-2H-chromene-3-carbohydrazide derivatives that exhibited notable antimicrobial efficacy against B. subtilis, S. aureus, E. coli, and C. albicans (Mostafa, El-Salam, & Alothman, 2013). Similarly, Shah et al. (2016) synthesized novel derivatives with antimicrobial, antifungal, and antimalarial activities (Shah, Patel, Rajani, & Karia, 2016). El-Hagrassey, Abdel‐Latif, and Abdel-Fattah (2022) also developed chromene and thiazole derivatives with potent antioxidant and antimicrobial activities (El-Hagrassey, Abdel‐Latif, & Abdel-Fattah, 2022).
Corrosion Inhibition
The derivatives of this compound have been evaluated for their potential as corrosion inhibitors. For example, Obot, Kaya, Kaya, and Tüzün (2016) conducted Density Functional Theory (DFT) modeling and Monte Carlo simulation to assess the inhibition performance of certain carbohydrazide Schiff bases for steel corrosion, indicating the compound's utility in industrial applications (Obot, Kaya, Kaya, & Tüzün, 2016).
Cytotoxic Activity
Some derivatives of this compound have been studied for their cytotoxic activity. Gomha and Khalil (2012) demonstrated the successful synthesis of thiazole derivatives bearing a coumarin nucleus and evaluated their cytotoxic activity against human keratinocytes, highlighting potential applications in cancer research (Gomha & Khalil, 2012).
Quantum Chemical Studies
Al-Amiery et al. (2016) synthesized new coumarins and performed Density Functional Theory calculations to provide a detailed description of the orbitals and contributions of individual atoms, illustrating the compound's relevance in quantum chemistry (Al-Amiery, Al-Majedy, Kadhum, & Mohamad, 2016).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole ring have been reported to exhibit anti-inflammatory properties . They have shown inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation .
Mode of Action
Compounds with similar structures have been reported to inhibit cox-1 and cox-2 enzymes . This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
By inhibiting cox enzymes, it could potentially affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This could result in downstream effects such as reduced inflammation and pain.
Result of Action
Similar compounds have demonstrated anti-inflammatory effects, potentially through the inhibition of cox enzymes and the subsequent reduction in prostaglandin production .
Properties
IUPAC Name |
N'-(4-methoxy-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S/c1-24-13-7-4-8-15-16(13)19-18(26-15)21-20-17(23)14-9-11(22)10-5-2-3-6-12(10)25-14/h2-9H,1H3,(H,19,21)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGPXSMMHBISAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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